molecular formula C12H16O B8598905 3-Methyl-8-methylidene-2,4,5,7,8,8a-hexahydroazulen-6(1H)-one CAS No. 51334-36-2

3-Methyl-8-methylidene-2,4,5,7,8,8a-hexahydroazulen-6(1H)-one

Cat. No.: B8598905
CAS No.: 51334-36-2
M. Wt: 176.25 g/mol
InChI Key: ZDWXQYRWBIFVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-methylidene-2,4,5,7,8,8a-hexahydroazulen-6(1H)-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

51334-36-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-8-methylidene-2,4,5,8a-tetrahydro-1H-azulen-6-one

InChI

InChI=1S/C12H16O/c1-8-3-5-12-9(2)7-10(13)4-6-11(8)12/h12H,2-7H2,1H3

InChI Key

ZDWXQYRWBIFVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)CC(=C)C2CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution, cooled to -10°, of 26.7 g of 6-hydroxy-1-methyl-4-methylen-2,3,3a,4,5,6,7,8-octahydroazulene in 1500 ml of acetone was treated dropwise within 30 minutes with 65 ml of Jones reagent (172 mM CrO3). The mixture was poured on to excess ice-cold bicarbonate solution and exhaustively extracted with ether. The organic phase was washed with bicarbonate solution and water, dried with anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product which was obtained in the form of a yellow oil, was fractionated under reduced presdure and yielded 20.5 g (yield 77%) of pure 1-methyl-4-methylen-6-oxo-2,3,3a,4,5,6,7,8-octahydroazulene; b.p.0.005 62°-65°; IR(film)νmax = 3090, 1708, 1640, 1450/38, 1345, 1322, 1305, 1262, 1240, 1195, 1140, 1108, 950, 900, 800 cm-1. The compound has a herb-like, camphorous, terpin oil-like odour.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution, cooled to -10°, of 26.7 g of 6-hydroxy-1-methyl-4-methylen-2,3,3a, 4,5,6,7,8-octahydroazulene in 1500 ml of acetone was treated dropwise within 30 minutes with 65 ml of Jones reagent (172 mM CrO3). The mixture was poured on the excess ice-cold bicarbonate solution and exhaustively extracted with ether. The organic phase was washed with bicarbonate solution and water, dried with anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product which was obtained in the form of a yellow oil, was fractionated under reduced presdure and yielded 20.5 g (yield 77%) of pure 1-methyl-4-methylen-6-oxo-2,3,3a, 4,5,6,7,8-octahydroazulene; b.p.0.005 62°-65°; IR(film)νmax = 3090, 1708, 1640, 1450/38, 1345, 1322, 1305, 1262, 1240, 1195, 1140, 1108, 950, 900, 800 cm-1. The compound has a herb-like, camphorous, terpin oil-like odour.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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